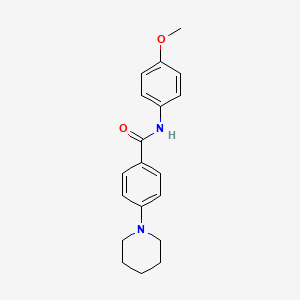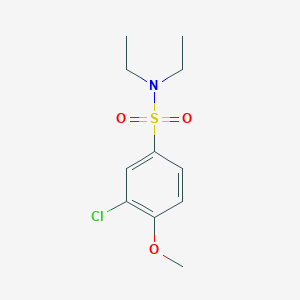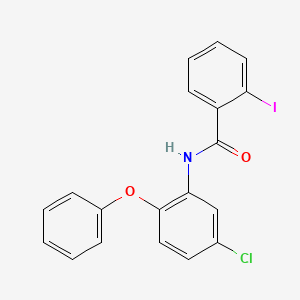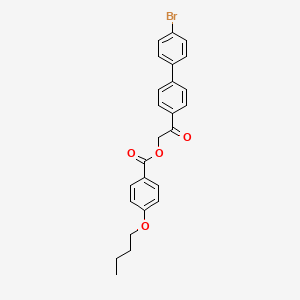![molecular formula C17H26N2O4S B4693257 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide
Übersicht
Beschreibung
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide, also known as AZD-8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR). It was developed by AstraZeneca and is currently being investigated for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide targets the mTOR pathway, which plays a critical role in regulating cell growth and proliferation. Specifically, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide inhibits both mTORC1 and mTORC2, which are two distinct protein complexes that regulate different cellular processes. By inhibiting mTOR, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been shown to modulate the immune response, which may contribute to its anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide is that it has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various cancer cell lines. However, one limitation is that its efficacy may be limited by the development of drug resistance, which is a common problem with many anticancer agents.
Zukünftige Richtungen
There are several potential future directions for the development of 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide. One direction is to investigate its potential therapeutic applications in combination with other anticancer agents, such as immune checkpoint inhibitors. Another direction is to develop more potent and selective mTOR inhibitors that may be more effective in treating cancer. Finally, the development of biomarkers that can predict response to 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide may help to identify patients who are most likely to benefit from this therapy.
Wissenschaftliche Forschungsanwendungen
4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been extensively studied in preclinical models and has shown promising results in inhibiting the growth of various cancer cell lines. It has also been shown to enhance the efficacy of other anticancer agents, such as cisplatin and doxorubicin. In addition, 4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide has been investigated for its potential therapeutic applications in other diseases, such as neurodegenerative disorders.
Eigenschaften
IUPAC Name |
4-[2-(azepan-1-yl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-14-12-15(24(21,22)18(2)3)8-9-16(14)23-13-17(20)19-10-6-4-5-7-11-19/h8-9,12H,4-7,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJVOXJADBJTCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(tetrahydro-2-furanylmethyl)-2-{[2-(2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4693179.png)

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B4693203.png)
![ethyl 1-methyl-5-{[(pyridin-2-ylmethyl)amino]carbonyl}-1H-pyrazole-3-carboxylate](/img/structure/B4693206.png)

![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4693221.png)
![isopropyl 2-{[2-cyano-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4693224.png)
![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B4693229.png)
![2-methoxyphenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B4693233.png)

![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4693253.png)
